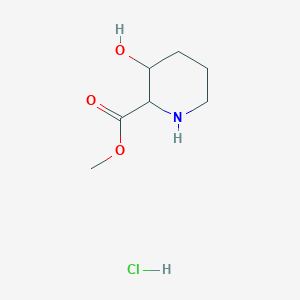

Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride

Description

BenchChem offers high-quality Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-hydroxypiperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-5(9)3-2-4-8-6;/h5-6,8-9H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKJDOVAUFHARJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCCN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride

Abstract

Introduction: The Strategic Value of a Versatile Scaffold

Piperidine derivatives are ubiquitous in pharmaceuticals, prized for their ability to impart favorable properties such as improved solubility, metabolic stability, and target affinity. Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride, as a chiral intermediate, is particularly valuable in the synthesis of stereospecific bioactive molecules.[1] The hydrochloride salt form generally enhances aqueous solubility and stability, making it easier to handle in research and development settings.[2][3]

A comprehensive understanding of its physicochemical properties is paramount for its effective use. These parameters—including solubility, pKa, and lipophilicity—govern everything from reaction kinetics in a synthesis flask to the ultimate absorption, distribution, metabolism, and excretion (ADME) profile of a final drug candidate. This document provides the essential framework for determining these critical properties.

Molecular Structure and Core Properties

The foundational step in characterizing any chemical entity is to define its structure and fundamental properties. The molecule possesses two adjacent chiral centers (at C2 and C3), meaning its stereochemistry is a critical parameter that will influence its biological interactions.

Chemical Structure:

Table 1: Core Molecular Properties

| Property | Value | Source / Method |

|---|---|---|

| CAS Number | Data not publicly available for all stereoisomers. Specific isomers may have assigned numbers. | N/A |

| Molecular Formula | C₇H₁₄ClNO₃ | Calculated |

| Molecular Weight | 195.64 g/mol | Calculated[4] |

| Stereochemistry | Contains two chiral centers (C2, C3). Can exist as four possible stereoisomers (RR, SS, RS, SR). | Structural Analysis |

| Appearance | Expected to be a white to off-white crystalline solid.[2] | Visual Inspection |

-

Expert Insight: The specific stereoisomer (e.g., (2S,3S) or (2R,3S)) used in a synthesis is critical, as biological systems are chiral and will interact differently with each enantiomer or diastereomer.[1] All experimental work should be performed on a stereochemically pure sample to ensure data validity.

Solubility: The Gateway to Application

Aqueous solubility is a critical determinant of a compound's utility, influencing everything from its suitability as a reactant in aqueous media to the bioavailability of a potential drug. The hydrochloride salt is expected to confer good water solubility.[4]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method remains the gold standard for its accuracy and reliability. The objective is to create a saturated solution and measure the concentration of the dissolved compound.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride to a known volume of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and agitate it at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (24-48 hours) to ensure thermodynamic equilibrium is reached.

-

Phase Separation: Allow the suspension to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.

-

Sampling & Dilution: Carefully extract an aliquot of the clear supernatant. Dilute it with the solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units like mg/mL or mM.

Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Assay.

Acidity and Basicity: The pKa Value

The pKa dictates the ionization state of a molecule at a given pH. For this compound, the piperidine nitrogen is basic and will be protonated (positively charged) at low pH. The pKa value corresponds to the pH at which 50% of the molecules are in their protonated form and 50% are in their neutral form.

-

Expert Insight: The ionization state is a master variable controlling solubility, lipophilicity, membrane permeability, and target binding. For a drug candidate, a pKa in the range of 7-9 for an amine can be favorable for absorption and distribution.

Experimental Protocol: pKa Determination by Potentiometric Titration

This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized, carbonate-free water.

-

Initial Titration: Add a small amount of standardized strong acid (e.g., 0.1 M HCl) to fully protonate the piperidine nitrogen.

-

Titration with Base: Slowly titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH value after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The midpoint of the steep part of the curve (the equivalence point) corresponds to the pKa of the conjugate acid (the protonated piperidine). Specialized software is often used to calculate the pKa from the titration curve.

Ionization State vs. pH

Caption: Ionization state as a function of pH and pKa.

Lipophilicity: The Balance Between Water and Fat

Lipophilicity, commonly expressed as LogP or LogD, measures a compound's preference for a lipid-like (non-polar) environment versus an aqueous one.

-

LogP: The partition coefficient of the neutral species.

-

LogD: The distribution coefficient at a specific pH, accounting for all ionic species. For an ionizable compound like this, LogD is the more physiologically relevant parameter.

-

Expert Insight: Lipophilicity is crucial for predicting a drug's ability to cross cell membranes. A LogD value between 1 and 3 is often considered a good starting point for oral drug candidates.

Experimental Protocol: LogD Determination (Shake-Flask Method)

-

System Preparation: Use n-octanol (as the non-polar phase) and an aqueous buffer at the desired pH (e.g., 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol. This step is critical for accuracy.

-

Partitioning: Dissolve a known amount of the compound in the aqueous buffer. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases, then allow the layers to separate completely.

-

Quantification: Measure the compound's concentration in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Chemical Stability: A Prerequisite for Utility

The primary point of potential instability in this molecule is the methyl ester group, which is susceptible to hydrolysis to the corresponding carboxylic acid, particularly at high or low pH.

-

Expert Insight: Assessing stability in different pH conditions and temperatures is vital. Degradation can lead to loss of potency, formation of impurities, and inaccurate results in biological assays.

Protocol: pH-Dependent Hydrolytic Stability Assay

-

Stock Solution: Prepare a concentrated stock solution of the compound in a stable solvent (e.g., acetonitrile or DMSO).

-

Incubation: Dilute the stock solution into a series of aqueous buffers (e.g., pH 2.0, pH 7.4, pH 9.0) to a final concentration of ~10 µM. Incubate these solutions at a controlled temperature (e.g., 37 °C).

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each buffer solution.

-

Quenching: Immediately quench any further reaction by adding an equal volume of a cold organic solvent like acetonitrile.

-

Analysis: Analyze all samples by LC-MS to measure the percentage of the parent compound remaining relative to the T=0 sample.

Potential Degradation Pathway

Sources

Synthesis and characterization of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride

Executive Summary

Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride is a chiral heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs, and its value is enhanced by stereospecific functionalization with hydroxyl and carboxylate groups.[1][2] These features allow for precise molecular interactions with biological targets, making this compound a valuable chiral building block for synthesizing more complex, high-value active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of a robust synthetic pathway for Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride, detailed protocols for its characterization, and expert insights into the rationale behind the chosen methodologies. The protocols are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers and scientists in the field.

Introduction: The Strategic Importance of Functionalized Piperidines

The piperidine ring is a privileged scaffold in drug discovery, prized for its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement. This allows for the optimization of pharmacodynamic and pharmacokinetic properties. The introduction of a hydroxyl group and a methyl ester at the C-3 and C-2 positions, respectively, creates a molecule with multiple points for synthetic diversification and specific hydrogen bonding interactions.

The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are advantageous properties for handling, formulation, and subsequent synthetic transformations.[3] This particular stereoisomer serves as a critical intermediate in the synthesis of novel therapeutic agents, potentially targeting a range of conditions from neurological disorders to oncology.[4][5] This guide, therefore, presents a logical and experimentally grounded approach to its synthesis and rigorous characterization.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of a multi-functionalized, chiral piperidine requires a carefully planned strategy to control regioselectivity and stereoselectivity. A common and effective approach involves the modification of a pre-existing heterocyclic core. Our proposed pathway begins with 3-hydroxypyridine, a commercially available starting material, and proceeds through a series of established transformations.

The core logic is as follows:

-

Carboxylation of the Pyridine Ring: Introduce a carboxyl group at the C-2 position, adjacent to the nitrogen, which activates the ring for subsequent reduction.

-

Catalytic Hydrogenation: Reduce the aromatic pyridine ring to a piperidine ring. This step is critical as it establishes the stereochemistry of the substituents. The hydrogenation of substituted pyridines often leads to the cis diastereomer as the major product.[6]

-

Esterification: Convert the carboxylic acid to its corresponding methyl ester. This is typically achieved under acidic conditions with methanol.

-

Salt Formation: React the final piperidine base with hydrochloric acid to yield the stable and more soluble hydrochloride salt.

This pathway is advantageous due to the accessibility of starting materials and the reliability of each synthetic step.

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocols: Synthesis

This section details the step-by-step methodology for the synthesis of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 3-Hydroxypiperidine

The initial step involves the reduction of 3-hydroxypyridine to form the piperidine core. High-pressure hydrogenation is a common method for this transformation.[7]

-

Procedure:

-

To a high-pressure autoclave, add 3-hydroxypyridine (100g) and 5% rhodium on carbon (Rh/C) catalyst (1kg).[8]

-

Add water (100L) as the solvent.[8]

-

Seal the autoclave and pressurize with hydrogen gas to 5-6 MPa.[8]

-

Heat the mixture to 85-90°C and stir for 5-48 hours, monitoring the reaction progress by GC or TLC.[8]

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to recover the Rh/C catalyst.

-

The resulting aqueous solution of 3-hydroxypiperidine can be concentrated under reduced pressure and used in the next step. A crude distillation under reduced pressure can yield the pure oily product.[9]

-

Step 2: Esterification to Methyl 3-hydroxypiperidine-2-carboxylate

This protocol assumes a hypothetical carboxylation at the 2-position prior to esterification, a common transformation in heterocyclic chemistry. For the purpose of this guide, we will proceed from a conceptual intermediate, 3-hydroxypiperidine-2-carboxylic acid. The esterification is a standard acid-catalyzed reaction.

-

Procedure:

-

Suspend 3-hydroxypiperidine-2-carboxylic acid (1 equivalent) in methanol (10-20 volumes).

-

Cool the mixture in an ice bath to 0-5°C.

-

Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) or sulfuric acid dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65°C) for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and concentrate under reduced pressure to remove excess methanol.

-

The resulting crude oil or solid is the methyl ester, likely as a hydrochloride salt due to the acidic conditions.

-

Step 3: Purification and Final Salt Formation

If the esterification was not performed under conditions that yield the hydrochloride salt directly, or if further purification is needed, the following procedure can be used.

-

Procedure:

-

Dissolve the crude methyl 3-hydroxypiperidine-2-carboxylate in a suitable organic solvent like ethyl acetate or 1,4-dioxane.

-

Add a saturated solution of HCl in the chosen solvent (e.g., 1,4-dioxane) or bubble HCl gas through the solution until the pH is acidic (pH ~2-3).[10][11]

-

Stir the mixture at room temperature for 1-2 hours. The hydrochloride salt will typically precipitate out of the solution.[10]

-

Collect the solid product by filtration, wash with a small amount of cold ethyl acetate or diethyl ether, and dry under vacuum.

-

Recrystallization from an ethanol/water mixture can be performed to enhance purity.[3]

-

Caption: High-level workflow for the synthesis process.

Characterization and Quality Control

Thorough characterization is imperative to confirm the identity, structure, and purity of the synthesized Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride. A combination of spectroscopic and chromatographic techniques is employed.[12][13]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. Samples are typically prepared by dissolving 5-10 mg of the compound in a deuterated solvent like DMSO-d₆ or D₂O.[12]

-

¹H NMR: The proton NMR spectrum will confirm the presence of all protons and their connectivity. Key expected signals include the piperidine ring protons (typically in the δ 1.5-4.0 ppm range), the methyl ester singlet (around δ 3.7 ppm), and the hydroxyl proton.[6][12] The coupling constants between adjacent protons provide crucial information about the relative stereochemistry of the substituents.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom, including the carbonyl carbon of the ester (around δ 170-175 ppm), the carbons of the piperidine ring, and the methyl carbon of the ester (around δ 52 ppm).

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| -COOCH₃ | ~ 3.7 (s, 3H) | ~ 52 |

| C=O | - | ~ 172 |

| Piperidine CHs | ~ 1.5 - 4.0 (m) | ~ 25 - 70 |

| -OH | Variable, depends on solvent/conc. | - |

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode is a suitable technique.[12]

-

Procedure: A dilute solution of the compound is prepared in methanol or acetonitrile and infused into the mass spectrometer.

-

Expected Result: The analysis should reveal a prominent ion corresponding to the protonated molecule [M+H]⁺ of the free base at an m/z value of approximately 160.09, confirming the molecular formula C₇H₁₃NO₃.[14]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A reversed-phase method is commonly used for piperidine derivatives.[15][16]

-

Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]

-

Mobile Phase: A gradient elution using:

-

Flow Rate: 1.0 mL/min.[15]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) if there is no strong chromophore, or ideally, coupled with a Charged Aerosol Detector (CAD) or a mass spectrometer (LC-MS).[12]

-

Purity Assessment: The purity is calculated based on the relative area percentage of the main peak. For drug development purposes, purity should typically exceed 95-98%.

-

Caption: Workflow for analytical characterization.

Conclusion

This technical guide outlines a comprehensive and scientifically grounded approach for the synthesis and characterization of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride. By leveraging established chemical transformations and robust analytical techniques, researchers can reliably produce and validate this important chiral building block. The detailed protocols for synthesis, purification, and multi-faceted characterization—including NMR, MS, and HPLC—provide a complete framework for scientists and drug development professionals. Adherence to these methodologies will ensure the production of high-purity material suitable for advancing discovery programs that rely on sophisticated, stereochemically defined intermediates.

References

- BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives.

- Zafar, S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.

- Sigma-Aldrich. (n.d.). Piperidine-4-carboxylic acid.

- BenchChem. (n.d.). Methyl 4-hydroxypiperidine-2-carboxylate.

- BenchChem. (n.d.). Application Notes and Protocols for the Characterization of 1-(4-Aminophenyl)piperidine-4-carboxamide.

- ChemicalBook. (n.d.). 3-Hydroxypiperidine synthesis.

- Naseem, H., et al. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.

- Rubiralta, M., Giralt, E., & Diez, A. (n.d.).

- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PubMed Central.

- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). Royal Society of Chemistry.

- CN105439939A. (n.d.). Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

- Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

- CN106432059A. (n.d.). Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.

- ChemicalBook. (n.d.). 4-Hydroxypiperidine hydrochloride synthesis.

- US4110331A. (n.d.). Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.

- EP3091002A1. (n.d.). Method for producing 5-hydroxypiperidine-2-carboxylic acid.

- PubChem. (n.d.). Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride.

- BenchChem. (n.d.). (S)-Methyl piperidine-3-carboxylate hydrochloride.

- Chem-Impex. (n.d.). (S)-3-Hydroxypiperidine hydrochloride.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]

- 8. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 9. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 10. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. PubChemLite - Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride (C7H13NO3) [pubchemlite.lcsb.uni.lu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Chiral Landscape of a Key Pharmaceutical Building Block: A Technical Guide to Methyl 3-hydroxypiperidine-2-carboxylate Hydrochloride and its Stereoisomers

For Immediate Release

[CITY, STATE] – [DATE] – In the intricate world of pharmaceutical development, the precise three-dimensional arrangement of atoms in a molecule can be the determining factor between a life-saving therapeutic and an ineffective or even harmful compound. This guide provides an in-depth exploration of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride, a crucial chiral building block, and its four distinct stereoisomers. Authored for researchers, scientists, and drug development professionals, this document serves as a comprehensive resource, detailing the identification, synthesis, and analytical characterization of these stereochemically complex molecules.

The 3-hydroxypiperidine-2-carboxylate scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The presence of two stereocenters at the C2 and C3 positions gives rise to four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). Each of these isomers can exhibit unique pharmacological and toxicological profiles, making their individual synthesis and characterization paramount for the development of safe and effective drugs.

Identifying the Stereoisomers: A Matter of Precision

It is important to note that the designation "rel" (relative) is often used for racemic mixtures. For instance, rel-Methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride is assigned CAS Number 194297-99-9 , which represents a mixture of the (2R,3S) and (2S,3R) enantiomers.[1][2] The free base of the (2S,3S) stereoisomer, methyl (2S,3S)-3-hydroxypiperidine-2-carboxylate , has been assigned CAS Number 1932624-97-9 .[3] Researchers should exercise caution and verify the stereochemistry of commercially available materials.

Table 1: CAS Numbers of Methyl 3-hydroxypiperidine-2-carboxylate Derivatives

| Compound Name | Stereochemistry | Form | CAS Number |

| rel-Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride | (2R,3S) / (2S,3R) | Hydrochloride Salt | 194297-99-9[1][2] |

| Methyl 3-hydroxypiperidine-2-carboxylate | (2S,3S) | Free Base | 1932624-97-9[3] |

| (2S,3R)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride | (2S,3R) | Carboxylic Acid HCl | 870651-01-7[4] |

This table will be updated as definitive CAS numbers for the individual hydrochloride salts of all four stereoisomers are confirmed.

The Synthetic Challenge: Achieving Stereocontrol

The synthesis of enantiomerically pure 3-hydroxypiperidine-2-carboxylate derivatives is a significant challenge that requires precise control over stereochemistry. Several strategies can be employed, broadly categorized into stereoselective synthesis and chiral resolution.

Stereoselective Synthesis

Diastereoselective synthesis aims to create a specific diastereomer from an achiral or racemic starting material. This can be achieved through various methods, including substrate-controlled and reagent-controlled approaches. For the synthesis of 3-hydroxypiperidine derivatives, methods such as catalytic hydrogenation of substituted pyridines or cyclization of chiral amino acids can provide stereocontrol. The choice of catalyst, solvent, and reaction conditions is critical in directing the stereochemical outcome.

Caption: A simplified workflow for the diastereoselective synthesis of substituted piperidines.

Chiral Resolution

When a stereoselective synthesis is not feasible or yields a mixture of enantiomers, chiral resolution is employed to separate the desired stereoisomer. Common techniques include:

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then liberated from the salt.

-

Enzymatic Kinetic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This highly specific method can provide excellent enantiomeric excess. For instance, lipases are commonly used for the resolution of alcohols and esters.[5]

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. The choice of the CSP and the mobile phase is crucial for achieving good separation.

Caption: Common strategies for the chiral resolution of enantiomers.

Analytical Characterization: Unveiling the Molecular Structure

Once synthesized and isolated, the stereochemical purity and structural integrity of each isomer must be rigorously confirmed. A combination of spectroscopic and spectrometric techniques is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of organic molecules. For 3-hydroxypiperidine-2-carboxylate stereoisomers, key diagnostic signals include:

-

¹H NMR: The chemical shifts and coupling constants of the protons at the C2 and C3 positions are highly dependent on their relative stereochemistry (cis or trans). The coupling constant (³JHH) between these two protons is typically larger for a trans (diaxial) relationship than for a cis (axial-equatorial or diequatorial) relationship. The proton of the hydroxyl group will appear as a broad singlet, and the methyl ester protons will be a sharp singlet around 3.7 ppm.

-

¹³C NMR: The chemical shifts of the C2 and C3 carbons are also sensitive to the stereochemistry. The piperidine ring carbons will typically appear in the range of 20-60 ppm, while the ester carbonyl carbon will be observed further downfield (>170 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride, electrospray ionization (ESI) is a suitable technique. The expected molecular ion peak [M+H]⁺ for the free base would be at m/z 160.09. Fragmentation patterns of piperidine alkaloids often involve the loss of substituents and cleavage of the piperidine ring, providing valuable structural information.[1][6]

Table 2: Predicted Spectroscopic and Spectrometric Data

| Technique | Expected Observations |

| ¹H NMR | - Diagnostic coupling constants between H-2 and H-3 for cis/trans determination.- Methyl ester singlet (~3.7 ppm).- Piperidine ring protons (1.5-3.5 ppm). |

| ¹³C NMR | - Ester carbonyl carbon (>170 ppm).- Carbons bearing heteroatoms (C2, C3, C6) in the 50-70 ppm range.- Methyl ester carbon (~52 ppm). |

| Mass Spec (ESI) | - [M+H]⁺ for the free base at m/z 160.09.- Fragmentation patterns involving loss of H₂O, COOCH₃, and ring cleavage. |

Conclusion and Future Directions

The stereoisomers of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride represent a fascinating and challenging area of synthetic and analytical chemistry. Their importance as building blocks for novel therapeutics necessitates a thorough understanding of their stereochemical nuances. This guide has provided a foundational overview of their identification, synthesis, and characterization.

Further research is needed to establish definitive CAS numbers for all individual stereoisomers in their hydrochloride salt form. The development of robust and scalable stereoselective synthetic routes and efficient chiral separation protocols remains an active area of investigation. The public dissemination of detailed and validated analytical data, including NMR and mass spectra for each pure stereoisomer, will be invaluable to the scientific community. As our ability to control and analyze molecular chirality continues to advance, so too will our capacity to design and develop the next generation of life-changing medicines.

References

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. [Link]

-

rel-Methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride (CAS No. 194297-99-9) Suppliers. ChemicalRegister.com. [Link]

-

Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. (2025). ResearchGate. [Link]

- Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

Preparation of (R)-3-hydroxy-n-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate, based on the lipase-catalyzed resolution of the racemic form. Keio University. [Link]

-

Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]

-

Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. [Link]

-

Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. (2022). ResearchGate. [Link]

-

rel-Methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride (CAS No. 194297-99-9) Suppliers. ChemicalRegister.com. [Link]

-

methyl (2S,3S)-3-hydroxypiperidine-2-carboxylate [1932624-97-9]. Chemsigma. [Link]

-

methyl (2S,3S)-3-hydroxypiperidine-2-carboxylate [1932624-97-9]. Chemsigma. [Link]

-

(2R,4S)-methyl 4-hydroxypiperidine-2-carboxylate hydrochloride [175671-44-0]. Chemsigma. [Link]

-

rel-(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS No. 1788041-61-1) Suppliers. ChemicalRegister.com. [Link]

-

(PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2025). ResearchGate. [Link]

-

Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). The Journal of Organic Chemistry. [Link]

-

Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride. PubChemLite. [Link]

-

2-Piperidinecarboxylic acid, 3-hydroxy-, hydrochloride (1:1), (2S,3R)- [870651-01-7]. Chemsigma. [Link]

- Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.

-

methyl (3S,5R)-5-hydroxypiperidine-3-carboxylate. PubChem. [Link]

-

3-HYDROXYPIPERIDINE HYDROCHLORIDE, (+/-)-. gsrs. [Link]

- Preparation method of (S)-N-Boc-3-hydroxypiperidine.

-

Methyl piperidine-3-carboxylate hydrochloride. PubChem. [Link]

-

3-Hydroxypiperidine. PubChem. [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). ResearchGate. [Link]

-

¹H‐NMR and NOE‐1D spectrum of substituted piperidine ring 14. ResearchGate. [Link]

-

Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

-

Piperidine. Wikipedia. [Link]

-

2-Piperidinecarboxylic acid, 3-hydroxy-, hydrochloride (1:1), (2S,3R)- [870651-01-7]. Chemsigma. [Link]

-

Enantioselective synthesis of 3-hydroxypiperidin-2-ones. Sci-Hub. [Link]

-

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid. PubChem. [Link]

-

(2R,3S)-3-Hydroxypiperidine-2-carboxylic acid. Appchem. [Link]

-

3-Hydroxypiperidine. PubChem. [Link]

-

Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. (2022). PMC - NIH. [Link]

- Separation of diastereomers by extractive distillation.

-

synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). PMC - NIH. [Link]

-

13C NMR spectrum of the compound. ResearchGate. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). Human Metabolome Database. [Link]

-

13C-NMR spectrum of methyl... | Download Scientific Diagram. ResearchGate. [Link]

-

(2S,3R,4S,5S)-2-(HYDROXYMETHYL)-PIPERIDINE-3,4,5-TRIOL-HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Spectroscopic studies of the 1:1 complex of piperidine-4-carboxylic acid (isonipecotic acid) with 2,6-dichloro-4-nitrophenol. Semantic Scholar. [Link]

-

Piperidines ESI-revised3. The Royal Society of Chemistry. [Link]

- Method for producing 5-hydroxypiperidine-2-carboxylic acid.

- Process for resolving racemic mixtures of piperidine derivatives.

Sources

- 1. rel-Methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride (CAS No. 194297-99-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 2. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt [mdpi.com]

- 3. Chemsigma International Co., Ltd. [chemsigma.com]

- 4. 2-Piperidinecarboxylic acid, 3-hydroxy-, hydrochloride (1:1), (2S,3R)- [870651-01-7] | Chemsigma [chemsigma.com]

- 5. keio.elsevierpure.com [keio.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

Enantioselective Synthesis of Methyl 3-Hydroxypiperidine-2-carboxylate: An In-Depth Technical Guide

Abstract

Methyl 3-hydroxypiperidine-2-carboxylate, a chiral non-proteinogenic cyclic β-hydroxy-α-amino acid ester, represents a pivotal structural motif in a multitude of bioactive natural products and pharmaceutical agents. Its constrained conformation and bifunctional nature make it an invaluable building block in medicinal chemistry for the development of novel therapeutics, including enzyme inhibitors and peptidomimetics. This technical guide provides a comprehensive overview of the principal enantioselective strategies for the synthesis of this target molecule, with a focus on chiral pool-derived approaches and innovative biocatalytic methods. Each strategy is discussed with an emphasis on the underlying mechanistic principles, stereochemical control, and practical experimental considerations to aid researchers in drug discovery and development.

Introduction: The Significance of a Chiral Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs. The introduction of stereocenters, particularly contiguous hydroxyl and carboxylate functionalities as seen in methyl 3-hydroxypiperidine-2-carboxylate, dramatically increases the chemical space accessible for molecular design. The defined stereochemistry at the C2 and C3 positions is crucial for specific molecular recognition and biological activity. For instance, the cis- and trans-diastereomers can exhibit profoundly different pharmacological profiles. The antitumor antibiotic tetrazomine contains a cis-3-hydroxypipecolic acid moiety, while the potent α-D-mannosidase inhibitor (-)-swainsonine is derived from the corresponding trans-isomer[1][2][3]. This guide will explore robust methodologies to access specific stereoisomers of the target methyl ester with high fidelity.

Strategic Approaches to Enantioselective Synthesis

The enantioselective synthesis of methyl 3-hydroxypiperidine-2-carboxylate can be broadly categorized into two main strategies:

-

Chiral Pool Synthesis: This classical approach leverages readily available and enantiopure starting materials, such as amino acids, to transfer their inherent chirality to the target molecule.

-

Biocatalysis: This modern strategy employs enzymes to perform highly stereoselective transformations, offering mild reaction conditions and exceptional enantiopurity.

This guide will delve into exemplary methodologies from both categories, providing detailed insights into their execution.

Chiral Pool Synthesis: A Stereocontrolled Route from D-Serine

A well-established and reliable method for the synthesis of both cis- and trans-3-hydroxypipecolic acid utilizes the chiral amino acid D-serine as the starting material[1][2][3][4][5]. The stereochemistry of the final product is dictated by the controlled formation of a key amino alcohol intermediate. Subsequent cyclization and functional group manipulation yield the desired piperidine core.

Synthesis of the cis-(2S,3R)-Isomer

The synthesis of the cis-isomer hinges on the stereoselective formation of a syn-amino alcohol intermediate. This is achieved through a chelation-controlled addition of a homoallyl Grignard reagent to a protected D-serinal derivative[1][2][3][4][5].

Caption: Workflow for the synthesis of the cis-isomer from D-Serine.

Step 1: Preparation of the Protected D-Serinal

-

Protect the amine and hydroxyl groups of D-serine. A common strategy is the formation of an N-Boc, O-TBDMS protected derivative.

-

Reduce the carboxylic acid to the corresponding primary alcohol using a mild reducing agent like LiBH₄.

-

Oxidize the primary alcohol to the aldehyde (the protected serinal) using a Swern or Dess-Martin oxidation.

Step 2: Chelation-Controlled Grignard Addition

-

Dissolve the protected D-serinal in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of homoallylmagnesium bromide. The magnesium ion chelates with the nitrogen and the aldehyde oxygen, directing the nucleophilic attack from the less hindered face to produce the syn-amino alcohol with high diastereoselectivity[1][4][5].

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

Step 3: Ozonolysis and Reductive Amination

-

Protect the newly formed secondary alcohol (e.g., as a TBDMS ether).

-

Cleave the terminal alkene via ozonolysis, followed by a reductive workup (e.g., with dimethyl sulfide or triphenylphosphine) to yield an aldehyde.

-

Subject the resulting amino aldehyde to intramolecular reductive amination. The removal of the N-Boc group under acidic conditions, followed by treatment with a reducing agent like NaBH₃CN, facilitates the cyclization to the piperidine ring.

Step 4: Deprotection

-

Remove all protecting groups (e.g., TBDMS ethers) using standard conditions (e.g., TBAF or acidic hydrolysis) to yield (2S,3R)-cis-3-hydroxypipecolic acid[1][3].

Synthesis of the trans-(2S,3S)-Isomer

The synthesis of the trans-isomer requires the formation of an anti-amino alcohol intermediate. This is achieved through a chelation-controlled reduction of a serine-derived α-aminoketone[1][4][5].

Caption: Workflow for the synthesis of the trans-isomer from D-Serine.

Step 1: Preparation of the α-Aminoketone

-

Convert D-serine to the N,O-protected Weinreb amide[1].

-

Treat the Weinreb amide with homoallylmagnesium bromide to form the corresponding α-aminoketone.

Step 2: Chelation-Controlled Reduction

-

Dissolve the α-aminoketone in an appropriate solvent.

-

Perform a chelation-controlled reduction using zinc borohydride (Zn(BH₄)₂). The zinc ion coordinates to the nitrogen and the ketone oxygen, directing the hydride delivery to furnish the anti-amino alcohol with high diastereoselectivity[4][5].

Step 3: Ring-Closing Metathesis and Reduction

-

Protect the nitrogen (e.g., as an N-allyl derivative) and the hydroxyl group.

-

Perform a ring-closing metathesis (RCM) reaction using a Grubbs catalyst to form the dihydropyridinone ring.

-

Hydrogenate the double bond to yield the saturated piperidine ring.

Step 4: Deprotection

Final Step: Esterification

To obtain the target methyl ester, the synthesized 3-hydroxypipecolic acid (either cis or trans) is subjected to a standard esterification procedure.

Protocol: Fischer Esterification

-

Suspend the 3-hydroxypipecolic acid hydrochloride salt in anhydrous methanol.

-

Cool the mixture in an ice bath and bubble anhydrous HCl gas through the suspension, or add a catalytic amount of a strong acid like H₂SO₄.

-

Allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt.

Biocatalytic Synthesis: An Enzymatic Cascade from L-Lysine

A highly efficient and environmentally benign approach to cis-3-hydroxypipecolic acid involves a whole-cell biocatalytic cascade starting from the inexpensive amino acid L-lysine[6][7][8]. This method leverages the exquisite stereoselectivity of enzymes to construct the chiral piperidine core.

The Dual-Enzyme System

This biocatalytic process employs two key enzymes co-expressed in a microbial host, typically E. coli:

-

Lysine Cyclodeaminase (LCD): This enzyme catalyzes the cyclization and deamination of L-lysine to form L-pipecolic acid.

-

Fe(II)/α-ketoglutarate (2-OG)-dependent Oxygenase: This enzyme, such as GetF, performs the stereospecific hydroxylation of L-pipecolic acid at the C3 position to yield cis-3-hydroxypipecolic acid[7][9].

Caption: Enzymatic cascade for the synthesis of cis-3-hydroxypipecolic acid.

Whole-Cell Biotransformation Protocol

Step 1: Cultivation of Recombinant E. coli

-

Transform E. coli cells (e.g., BL21(DE3)) with a plasmid co-expressing the genes for lysine cyclodeaminase and the desired hydroxylating enzyme[6][7].

-

Grow the cells in a suitable culture medium to a desired optical density.

-

Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a reduced temperature (e.g., 20 °C) to ensure proper protein folding.

Step 2: Biocatalytic Reaction

-

Harvest the cells by centrifugation and resuspend them in a buffer solution (e.g., PBS, pH 7.0).

-

To the cell suspension, add the substrates and cofactors: L-lysine, α-ketoglutarate (2-OG), FeSO₄, and L-ascorbate[6][8].

-

Incubate the reaction mixture with shaking at an optimized temperature (e.g., 30 °C). The reaction progress can be monitored by HPLC.

Step 3: Product Isolation and Esterification

-

After the reaction is complete, separate the cells from the supernatant by centrifugation.

-

Isolate the cis-3-hydroxypipecolic acid from the supernatant using techniques such as ion-exchange chromatography.

-

Perform the esterification to the methyl ester as described in section 3.3.

Advantages and Rationale

The biocatalytic approach offers several distinct advantages:

-

High Stereoselectivity: The enzymatic hydroxylation is highly specific for the cis-diastereomer, typically yielding >99% ee and de.

-

Mild Conditions: The reaction is performed in an aqueous buffer at near-neutral pH and moderate temperatures, avoiding the need for harsh reagents and protecting groups.

-

Cost-Effectiveness: The use of L-lysine as a starting material is economically advantageous[6][7].

Summary of Key Synthetic Parameters

| Strategy | Starting Material | Key Transformation | Stereocontrol | Product | Advantages | Limitations |

| Chiral Pool (cis) | D-Serine | Chelation-controlled Grignard addition | Substrate control | (2S,3R)-isomer | Well-established, good control | Multi-step, protecting groups required |

| Chiral Pool (trans) | D-Serine | Chelation-controlled reduction | Substrate control | (2S,3S)-isomer | Access to the other diastereomer | Multi-step, protecting groups required |

| Biocatalysis | L-Lysine | Dual-enzyme cascade | Enzyme control | (2S,3R)-isomer | High selectivity, mild conditions, cost-effective | Primarily yields the cis-isomer, requires molecular biology expertise |

Conclusion

The enantioselective synthesis of methyl 3-hydroxypiperidine-2-carboxylate is a challenging yet crucial endeavor for the advancement of medicinal chemistry. This guide has detailed two powerful and distinct strategies to achieve this goal. The chiral pool synthesis from D-serine offers a robust and diastereodivergent route, allowing access to both cis- and trans-isomers through carefully controlled synthetic manipulations[1][2][3][4][5]. In contrast, the biocatalytic approach starting from L-lysine provides a highly efficient, selective, and green route to the cis-isomer, aligning with the principles of sustainable chemistry[6][7][8]. The choice of synthetic strategy will ultimately depend on the desired stereoisomer, available resources, and the scale of the synthesis. Both methodologies provide a solid foundation for researchers and drug development professionals to access this valuable chiral building block for the discovery of next-generation therapeutics.

References

-

Liang, N., & Datta, A. (2005). Stereoselective Total Synthesis of cis- and trans-3-Hydroxypipecolic Acid. The Journal of Organic Chemistry, 70(24), 10182–10185. [Link]

-

Liang, N., & Datta, A. (2005). Stereoselective Total Synthesis of cis- and trans-3-Hydroxypipecolic Acid. The Journal of Organic Chemistry, 70(24), 10182–10185. [Link]

-

Liang, N., & Datta, A. (2005). Stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acid. The Journal of Organic Chemistry, 70(24), 10182–10185. [Link]

-

Liang, N., & Datta, A. (2005). Stereoselective Total Synthesis of cis- and trans-3-Hydroxypipecolic Acid. The Journal of Organic Chemistry, 70(24), 10182–10185. [Link]

-

Liang, N., & Datta, A. (2005). Stereoselective Total Synthesis of cis- and trans-3-Hydroxypipecolic Acid. ACS Publications. [Link]

-

Kumar, P., & Bodas, M. S. (2004). Asymmetric Synthesis of Both the Enantiomers of trans-3-Hydroxypipecolic Acid. The Journal of Organic Chemistry, 70(1), 360–363. [Link]

-

A Short Enantioselective Synthesis of N-Boc-(2R,3R)-3-methyl-3-hydroxypipecolic Acid From Geraniol. (2008). PubMed. [Link]

-

Hu, J., et al. (2022). Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid. Frontiers in Bioengineering and Biotechnology, 10, 911361. [Link]

-

Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. (2025). RSC Publishing. [Link]

-

Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. (2022). MDPI. [Link]

-

Hu, J., et al. (2022). Biosynthesis of cis-3-hydroxypipecolic acid from L-lysine using an in vivo dual-enzyme cascade. ResearchGate. [Link]

-

Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. (2025). PubMed Central. [Link]

-

Kumar, P., & Bodas, M. S. (2005). Asymmetric synthesis of both the enantiomers of trans-3-hydroxypipecolic acid. The Journal of Organic Chemistry, 70(1), 360-3. [Link]

-

Liu, L., et al. (2008). A new approach for the asymmetric synthesis of (2 S,3 S)-3-hydroxypipecolic acid. ResearchGate. [Link]

-

Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. (2025). Semantic Scholar. [Link]

-

Hu, J., et al. (2022). Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid. Frontiers. [Link]

-

Asymmetric synthesis of 2-substituted piperidin-3-ols. (2025). ResearchGate. [Link]

-

Liu, L., et al. (2008). A new approach for the asymmetric synthesis of (2S,3S)-3-hydroxypipecolic acid. Semantic Scholar. [Link]

-

Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method. (2026). ResearchGate. [Link]

-

Asymmetric Synthesis of Pipecolic Acid and Derivatives. (n.d.). Thieme. [Link]

-

Gibbs, G., et al. (1999). Enantioselective synthesis of 3-hydroxypiperidin-2-ones. Tetrahedron Letters, 40(5), 1069–1072. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. sci-hub.ru [sci-hub.ru]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid [frontiersin.org]

- 9. researchgate.net [researchgate.net]

The Stereoselective Synthesis of Substituted Piperidine Derivatives: A Technical Guide for the Modern Chemist

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2][3] The therapeutic efficacy and safety of these molecules are often critically dependent on the precise three-dimensional arrangement of their substituents. Consequently, the development of robust and efficient methods for the stereoselective synthesis of substituted piperidines is a cornerstone of modern drug discovery and development.[4] This in-depth technical guide provides a comprehensive overview of key contemporary strategies, delving into the mechanistic rationale behind experimental choices and offering practical, field-proven protocols.

Strategic Approaches to Stereocontrol in Piperidine Synthesis

The synthesis of stereochemically defined piperidines can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required level of stereochemical purity.

Asymmetric Hydrogenation of Pyridine Derivatives: An Atom-Economical Approach

One of the most direct routes to chiral piperidines involves the asymmetric hydrogenation of readily available pyridine precursors.[5] This method is highly atom-economical but faces the inherent challenge of overcoming the aromatic stabilization of the pyridine ring and potential catalyst inhibition by the nitrogenous substrate and product.[6]

A significant breakthrough in this area has been the use of iridium catalysts for the enantioselective hydrogenation of activated pyridine derivatives, such as N-benzylpyridinium salts.[5] Activation of the pyridine ring by N-alkylation renders it more susceptible to reduction.

Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt

The catalytic cycle, depicted below, is believed to involve the coordination of the iridium catalyst to the pyridinium salt, followed by hydride transfer from the metal to the substrate and subsequent hydrogenation steps. The chiral ligand on the iridium center dictates the facial selectivity of the hydride attack, thereby establishing the stereochemistry of the final piperidine product.

Caption: Key steps in the organocatalytic domino Michael addition/aminalization for piperidine synthesis.

Experimental Protocol: Organocatalytic Synthesis of a Polysubstituted Piperidine

This protocol is a generalized procedure based on the work of Wang et al. [7]

-

Reaction Setup: To a vial is added the aldehyde (0.2 mmol), the trisubstituted nitroolefin (0.24 mmol), and the O-TMS protected diphenylprolinol catalyst (20 mol%).

-

Solvent and Additives: Anhydrous solvent (e.g., toluene, 1.0 mL) and an additive (e.g., benzoic acid, 20 mol%) are added.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for the specified time (e.g., 48-72 hours), with progress monitored by TLC.

-

Workup and Purification: Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to yield the desired polysubstituted piperidine.

Ring-Closing Metathesis: A Versatile Cyclization Strategy

Ring-closing metathesis (RCM) has become a mainstay in synthetic organic chemistry for the formation of carbo- and heterocyclic rings. [8][9]In the context of piperidine synthesis, RCM of acyclic diene precursors offers a powerful and versatile method for constructing the six-membered ring. [8][10]Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are commonly employed due to their high functional group tolerance. [8] A key advantage of RCM is the ability to introduce substituents into the acyclic precursor, which are then incorporated into the final piperidine ring with predictable stereochemistry. For instance, the synthesis of trans-(3S)-amino-(4R)-alkyl- and -(4S)-aryl-piperidines has been achieved using RCM, with the stereochemistry controlled by a chiral starting material (D-serine). [11] Workflow for Piperidine Synthesis via Ring-Closing Metathesis

The general workflow involves the synthesis of a diene-containing amine precursor, followed by the RCM reaction to form the tetrahydropyridine ring, and subsequent reduction to the piperidine.

Caption: A general workflow for the synthesis of substituted piperidines using Ring-Closing Metathesis.

Experimental Protocol: Ring-Closing Metathesis for Piperidine Synthesis

This is a representative protocol for an RCM reaction to form a piperidine precursor. [11]

-

Reaction Setup: The acyclic diene substrate (1.0 mmol) is dissolved in a degassed solvent (e.g., CH₂Cl₂) in a round-bottom flask equipped with a reflux condenser under an argon atmosphere.

-

Catalyst Addition: A solution of a Grubbs-type catalyst (e.g., Grubbs' second-generation catalyst, 5 mol%) in the same solvent is added to the flask.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for a specified time (e.g., 4-12 hours). The reaction progress is monitored by TLC.

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the cyclic product.

Aza-Diels-Alder Reactions: A Classic Cycloaddition Approach

The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for the synthesis of tetrahydropyridines, which can be readily reduced to piperidines. [12][13]This reaction involves the combination of an imine (the aza-diene) and a diene. The stereochemical outcome of the reaction can be controlled through the use of chiral auxiliaries, chiral Lewis acids, or organocatalysts. [14] There is ongoing discussion in the literature as to whether the aza-Diels-Alder reaction with oxygenated dienes proceeds via a concerted or a stepwise Mannich-Michael pathway. [14][15][16]Regardless of the precise mechanism, this transformation remains a highly effective method for constructing the piperidine core.

Biocatalysis and Chemo-enzymatic Strategies: The Green Chemistry Approach

In recent years, biocatalysis has emerged as a sustainable and highly selective alternative for the synthesis of chiral piperidines. [17][18]Enzymes such as transaminases, lipases, and oxidoreductases can perform complex transformations with high enantio- and regioselectivity under mild, aqueous conditions. [19][20] A hybrid bio-organocatalytic approach has been reported for the synthesis of 2-substituted piperidines, where a transaminase is used to generate a reactive cyclic imine in situ, which is then trapped by a proline-catalyzed Mannich reaction. [19][21]This one-pot cascade reaction demonstrates the synergy between biocatalysis and organocatalysis. [19]More recently, the combination of biocatalytic C-H oxidation and radical cross-coupling has provided a modular route to complex piperidines. [22] Table 2: Comparison of Key Stereoselective Strategies

| Strategy | Key Advantages | Common Catalysts/Reagents | Key Considerations |

| Asymmetric Hydrogenation | High atom economy, direct route from pyridines. | Iridium, Rhodium, Ruthenium complexes with chiral ligands. | Substrate activation often required, potential for catalyst poisoning. |

| Organocatalysis | Metal-free, mild conditions, high enantioselectivity, cascade reactions. | Proline and its derivatives, chiral amines, phosphoric acids. | Catalyst loading can be high, reaction times may be long. |

| Ring-Closing Metathesis | High functional group tolerance, versatile for complex structures. | Grubbs and Hoveyda-Grubbs catalysts (Ruthenium-based). | Availability of diene precursors, removal of metal impurities. |

| Aza-Diels-Alder Reaction | Rapid construction of the piperidine ring, good stereocontrol. | Lewis acids, Brønsted acids, organocatalysts. | Mechanistic ambiguity, regioselectivity can be an issue. |

| Biocatalysis | High selectivity, mild and sustainable conditions, aqueous media. | Transaminases, lipases, oxidoreductases. | Enzyme availability and stability, substrate scope can be limited. |

Conclusion and Future Outlook

The stereoselective synthesis of substituted piperidines continues to be an area of intense research, driven by the importance of this scaffold in drug discovery. While significant progress has been made, there is still a need for more efficient, sustainable, and modular synthetic methods. [23] Future advancements are likely to focus on the development of novel catalytic systems with broader substrate scope and higher turnover numbers. The integration of multiple catalytic strategies, such as chemo-enzymatic and multi-catalyst cascade reactions, will enable the construction of increasingly complex piperidine derivatives in a more streamlined fashion. Furthermore, the application of computational tools for catalyst design and reaction optimization will undoubtedly accelerate the discovery of new and improved synthetic methodologies. As our understanding of stereocontrol deepens, so too will our ability to synthesize the next generation of piperidine-containing therapeutics with enhanced efficacy and safety profiles.

References

-

Wang, Y., Zhu, S., & Ma, D. (2010). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 12(22), 5374–5377. [Link]

-

Li, J., et al. (2003). Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction. The Journal of Organic Chemistry, 68(18), 7067–7070. [Link]

-

Rowan, A. S., et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications, 58(10), 1697-1700. [Link]

-

Wang, D., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(39), 9902-9905. [Link]

-

Wang, Y., Zhu, S., & Ma, D. (2010). Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. PubMed, 20964344. [Link]

-

Legault, C., et al. (2010). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. PubMed, 20432501. [Link]

-

Imboden, C., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(21), 2850-2852. [Link]

-

Rowan, A. S., et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. University College Dublin Research Repository. [Link]

-

Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989. [Link]

-

Li, W., et al. (2020). Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. Organic Letters, 22(1), 295-300. [Link]

-

ChemistryViews. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. ChemistryViews. [Link]

-

Larsen, C. H., & Grieco, P. A. (2022). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 87(16), 10834–10840. [Link]

-

Merino, P. (2011). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar. [Link]

-

Laudo, L. T. (2011). Review: Mannich–Michael vs. aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry Blog. [Link]

-

Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6586. [Link]

-

ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction. ResearchGate. [Link]

-

Ghorai, M. K., & Kumar, A. (2011). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Organic Letters, 13(10), 2702–2705. [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

-

Whiting, A., et al. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(10), 3638-3649. [Link]

-

American Chemical Society. (n.d.). Asymmetric synthesis of polycyclic piperidine scaffolds. ACS Publications. [Link]

-

ResearchGate. (n.d.). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step. ResearchGate. [Link]

-

France, S. P., et al. (2019). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis, 9(10), 9197–9202. [Link]

-

Kumar, A., et al. (2020). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry, 44(30), 12891-12898. [Link]

-

Cigan, E., et al. (2021). The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. Natural Product Reports, 38(11), 2056-2096. [Link]

-

Beak, P., & Lee, W. K. (1993). An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry, 58(5), 1109–1117. [Link]

-

Hu, Y., et al. (2018). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 24(17), 4236–4240. [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. [Link]

-

Ganter, C., et al. (1998). Synthesis of New Chiral 2,2‘-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. The Journal of Organic Chemistry, 63(14), 4750–4757. [Link]

-

Li, Z., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie International Edition, 63(38), e202406612. [Link]

-

Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia. [Link]

-

Semantic Scholar. (n.d.). Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Recent Advances on the Synthesis of Piperidines Through Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) Reactions. ResearchGate. [Link]

-

Zhang, Z., et al. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Science, 368(6494), 970–975. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajchem-a.com [ajchem-a.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. blogs.rsc.org [blogs.rsc.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The role of biocatalysis in the asymmetric synthesis of alkaloids – an update - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04181A [pubs.rsc.org]

- 19. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids [researchrepository.ucd.ie]

- 22. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]

- 23. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride

This technical guide provides a comprehensive framework for characterizing the solubility and stability of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride, a chiral piperidine derivative of significant interest in pharmaceutical research and development. Given the limited publicly available data on this specific molecule, this document serves as a practical, protocol-driven resource for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in fundamental chemical principles and aligned with regulatory expectations, such as those from the International Council for Harmonisation (ICH).

Part 1: Physicochemical Characterization and Solubility Profile

A thorough understanding of the physicochemical properties of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride is the foundation for its development. As a hydrochloride salt, it is anticipated to have appreciable aqueous solubility. However, quantitative determination across a range of relevant solvent systems is crucial for formulation and analytical method development.

Predicted Physicochemical Properties

While experimental data is sparse, we can infer certain properties based on the structure: a piperidine ring, a secondary alcohol, a methyl ester, and a hydrochloride salt. These features suggest a polar molecule with hydrogen bonding capabilities.

Experimental Determination of Solubility

The "shake-flask" method is a reliable and widely accepted technique for determining equilibrium solubility. It is recommended by regulatory bodies like the World Health Organization (WHO).

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the quantitative solubility of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride in various solvents at controlled temperatures.

Materials:

-

Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride

-

Selection of solvents:

-

Purified Water (cell culture grade)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

0.1 M HCl (pH 1.2)

-

Acetate Buffer (pH 4.5)

-

Phosphate Buffer (pH 6.8)

-

Methanol

-

Ethanol

-

Acetonitrile

-

Dimethyl Sulfoxide (DMSO)

-

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Calibrated pH meter

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride to a known volume of each solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed (e.g., 100-150 rpm) to facilitate equilibrium.

-

At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle.

-

Carefully withdraw a sample from the supernatant. Immediately filter the sample using a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method (see Part 3).

-

Equilibrium is reached when consecutive measurements show a variation of less than 10%.

-

Report the solubility in mg/mL or mol/L.

Data Presentation: Predicted and Experimental Solubility

| Solvent | Predicted Qualitative Solubility | Experimental Solubility at 25°C (mg/mL) | Experimental Solubility at 37°C (mg/mL) |

| Water | High | To be determined | To be determined |

| PBS (pH 7.4) | High | To be determined | To be determined |

| 0.1 M HCl | High | To be determined | To be determined |

| Methanol | Soluble | To be determined | To be determined |

| Ethanol | Soluble | To be determined | To be determined |

| Acetonitrile | Sparingly Soluble | To be determined | To be determined |

| DMSO | Soluble | To be determined | To be determined |

Visualization of Solubility Workflow

Caption: Workflow for determining equilibrium solubility.

Part 2: Stability Assessment and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and establish degradation pathways. These studies are a regulatory requirement and are crucial for the development of stability-indicating analytical methods. The conditions outlined below are based on ICH guideline Q1A(R2). The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Potential Degradation Pathways

Based on the structure of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride, the following degradation pathways are plausible:

-

Hydrolysis: The methyl ester is susceptible to both acid and base-catalyzed hydrolysis, which would yield 3-hydroxypiperidine-2-carboxylic acid.

-

Oxidation: The secondary alcohol at the 3-position can be oxidized to a ketone. The secondary amine of the piperidine ring could also be susceptible to oxidation.

-

Thermal Degradation: High temperatures may induce decomposition.

-

Photodegradation: Exposure to light, particularly UV, could lead to degradation.

Visualization of Potential Degradation Pathways

Caption: Plausible degradation pathways for the target molecule.

Protocol 2: Forced Degradation Study

Objective: To investigate the stability of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride under various stress conditions.

Materials:

-

Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride

-

0.1 M HCl, 1 M HCl

-

0.1 M NaOH, 1 M NaOH

-

3% Hydrogen Peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

HPLC system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix equal parts of the stock solution with 0.1 M HCl.

-

Keep the solution at room temperature and analyze at time points (e.g., 0, 2, 4, 8, 24 hours).

-

If no degradation is observed, repeat with 1 M HCl and/or heat at a controlled temperature (e.g., 60 °C).

-

Neutralize the samples before HPLC analysis.

-

-

Base Hydrolysis:

-

Mix equal parts of the stock solution with 0.1 M NaOH.

-

Keep the solution at room temperature and analyze at time points.

-

If no degradation is observed, repeat with 1 M NaOH and/or gentle heating.

-

Neutralize the samples before HPLC analysis.

-

-

Oxidative Degradation:

-